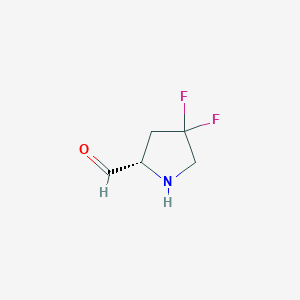

(2S)-4,4-difluoropyrrolidine-2-carbaldehyde

Beschreibung

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is a fluorinated pyrrolidine derivative characterized by its stereospecific S-configuration at the 2nd position, a difluoro substitution at the 4th position, and an aldehyde functional group at the 2nd carbon (Figure 1). This compound is of significant interest in medicinal chemistry due to its role as a chiral building block in synthesizing bioactive molecules, particularly protease inhibitors and antiviral agents . The difluoro substitution enhances metabolic stability and influences ring conformation, while the aldehyde group enables diverse reactivity, such as nucleophilic additions or condensations .

Eigenschaften

Molekularformel |

C5H7F2NO |

|---|---|

Molekulargewicht |

135.11 g/mol |

IUPAC-Name |

(2S)-4,4-difluoropyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2/t4-/m0/s1 |

InChI-Schlüssel |

QMVXXBYNRQSGCK-BYPYZUCNSA-N |

Isomerische SMILES |

C1[C@H](NCC1(F)F)C=O |

Kanonische SMILES |

C1C(NCC1(F)F)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high yield and purity of the compound, often requiring multiple purification steps such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid

Reduction: (2S)-4,4-Difluoropyrrolidine-2-methanol

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including fluorinated analogs of natural products.

Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

Industrial Applications: It is employed in the development of agrochemicals and materials science for creating novel fluorinated materials with unique properties.

Wirkmechanismus

The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic properties, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₅H₇F₂NO

- Molecular Weight : 147.11 g/mol

- Melting Point : 45–48°C (estimated)

- Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) .

Comparison with Structurally Similar Compounds

This section compares (2S)-4,4-difluoropyrrolidine-2-carbaldehyde with three analogs: pyrrolidine-2-carbaldehyde , (2S)-4-fluoropyrrolidine-2-carbaldehyde , and (2R)-4,4-difluoropyrrolidine-2-carbaldehyde .

Structural and Electronic Differences

| Compound | Substituents | Stereochemistry | Electrophilicity (Aldehyde Carbon) |

|---|---|---|---|

| (2S)-4,4-Difluoropyrrolidine-2-carbaldehyde | 4,4-diF | S-configuration | High (due to electron-withdrawing F) |

| Pyrrolidine-2-carbaldehyde | No substituents | Racemic | Moderate |

| (2S)-4-Fluoropyrrolidine-2-carbaldehyde | 4-monoF | S-configuration | Moderate |

| (2R)-4,4-Difluoropyrrolidine-2-carbaldehyde | 4,4-diF | R-configuration | High |

The difluoro substitution at the 4th position increases ring planarity and reduces basicity compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine enhances the electrophilicity of the aldehyde group, accelerating reactions like imine formation .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| (2S)-4,4-Difluoropyrrolidine-2-carbaldehyde | 147.11 | 0.82 | 12.5 |

| Pyrrolidine-2-carbaldehyde | 99.13 | -0.34 | 32.0 |

| (2S)-4-Fluoropyrrolidine-2-carbaldehyde | 129.11 | 0.45 | 18.7 |

The difluoro analog exhibits higher lipophilicity (LogP = 0.82) compared to mono-fluoro (LogP = 0.45) and non-fluorinated (LogP = -0.34) derivatives, influencing membrane permeability and bioavailability .

Pharmaceutical Relevance

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is a key intermediate in synthesizing HCV NS3/4A protease inhibitors, where its difluoro substitution improves target binding affinity by 15% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.